molecular formula C7H8BrNO3 B2419056 Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate CAS No. 854015-42-2

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate

Cat. No.: B2419056
CAS No.: 854015-42-2
M. Wt: 234.049
InChI Key: JDEKAKGYNNXSLB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate typically involves the bromination of 4-methylbenzo[d]isoxazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification process is usually carried out under acidic conditions with sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
  • 5-Bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid
  • Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMETZWGUUWPXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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